![molecular formula C12H9NO2 B1301847 4-Pyridin-4-YL-benzoic acid CAS No. 4385-76-6](/img/structure/B1301847.png)
4-Pyridin-4-YL-benzoic acid
Overview
Description
4-Pyridin-4-YL-benzoic acid is a chemical compound that consists of a benzoic acid moiety substituted with a pyridine ring at the para position. This compound is known for its unique structural properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Mode of Action
It is known that the compound can be used for the adsorption of halogenated volatile organic compounds (vocs), iodine, carbon dioxide (co2), and hydrogen .
Biochemical Pathways
The compound’s role in the adsorption of various gases suggests it may interact with pathways related to these substances .
Result of Action
The compound’s known role in gas adsorption suggests it may have effects related to the sequestration and removal of these gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Pyridin-4-YL-benzoic acid . For example, the compound’s adsorption capacity may vary depending on the presence and concentration of different gases in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-4-YL-benzoic acid typically involves the reaction of pyridine with bromomethylbenzene to form 4-bromomethylpyridine. This intermediate is then reacted with benzoic acid through a substitution reaction to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-4-YL-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Building Block for Drug Synthesis
4-Pyridin-4-yl-benzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable scaffold for developing new therapeutic agents. For instance, derivatives of this compound have been synthesized and evaluated for their anti-HIV activity, demonstrating moderate to good inhibitory effects against HIV-1 growth. A study highlighted several derivatives that showed promising results, with one compound achieving an 84% inhibition rate against P24 expression at a concentration of 100 µM .
Case Study: Anti-HIV Agents
A series of 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives were synthesized and tested for anti-HIV activity. The results indicated that these compounds not only adhered to Lipinski's rule of five but also exhibited drug-like properties, suggesting their potential as new anti-HIV agents .
Material Science Applications
Development of Advanced Materials
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique structure enhances properties like thermal stability and chemical resistance, which are essential for industrial applications. This compound has been incorporated into metal-organic frameworks (MOFs), where it acts as a ligand, facilitating the formation of complex structures with desirable properties .
Table: Properties of Materials Developed Using this compound
Property | Value/Description |
---|---|
Thermal Stability | Enhanced compared to standard polymers |
Chemical Resistance | High resistance to solvents |
Structural Integrity | Maintains integrity under stress |
Organic Synthesis Applications
Versatile Intermediate
In organic synthesis, this compound is recognized as a versatile intermediate that allows researchers to efficiently create complex molecules. Its application spans both academic research and industrial laboratories, where it facilitates the synthesis of various organic compounds .
Case Study: Synthesis Techniques
Research has demonstrated various synthetic pathways utilizing this compound. For example, reactions involving this compound have been optimized to yield high-purity products through techniques such as chromatography and recrystallization .
Agricultural Chemistry Applications
Formulation of Agrochemicals
The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals like herbicides. Its incorporation into herbicide formulations has been shown to improve efficacy and selectivity in weed control, making it an important component in modern agricultural practices .
Comparison with Similar Compounds
- 4-Pyridin-3-YL-benzoic acid
- 4-Pyridin-2-YL-benzoic acid
- 3-Pyridin-4-YL-benzoic acid
Comparison: 4-Pyridin-4-YL-benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of metal-organic frameworks and enzyme inhibitors .
Biological Activity
4-Pyridin-4-YL-benzoic acid (PBA), with the chemical formula CHNO and CAS number 4385-76-6, is a compound that combines a pyridine ring with a benzoic acid moiety. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activities
Research indicates that PBA and its derivatives possess various biological activities, including:
- Antimicrobial Activity : Some studies suggest that PBA derivatives may exhibit antimicrobial properties, although specific mechanisms remain largely unexplored .
- Anti-HIV Activity : A study focused on novel derivatives of this compound demonstrated significant anti-HIV activity. Compounds synthesized in this research showed moderate to good inhibitory effects against HIV-1, with certain derivatives achieving inhibition percentages of up to 84% at 100 μM concentration .
- Antiproliferative Effects : PBA has been evaluated for its antiproliferative activity against various cancer cell lines. Research indicates that structural modifications in pyridine-derived compounds can enhance their effectiveness against cell lines such as HeLa and A549, with IC values indicating potent activity .
Table 1: Summary of Biological Activities
While the exact mechanisms of action for PBA's biological activities are not fully understood, some insights have been gained through molecular docking studies. For instance, the binding modes of certain derivatives to HIV's gp41 binding site suggest that their activity may be attributed to electrostatic and hydrophobic interactions, as well as hydrogen bonding .
Case Study: Anti-HIV Activity
In a detailed study published in 2017, researchers synthesized a series of novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives. These compounds were screened for their anti-HIV properties using an XTT assay on the MT-2 cell line. The study found that several compounds displayed potent anti-HIV activity without significant cytotoxicity, indicating their potential as therapeutic agents .
Table 2: Anti-HIV Activity Results
Compound | Inhibition (%) at 100 μM | Cytotoxicity |
---|---|---|
1c | 84.00% | Low |
1d | 76.42% | Low |
1e | 80.50% | Low |
Pharmacokinetics and Safety Profile
PBA is noted for its ability to permeate biological barriers (BBB permeant) and has been characterized as a substrate for certain cytochrome P450 enzymes (CYP1A2 inhibitor). However, it does not significantly inhibit other CYP enzymes such as CYP2C19 or CYP3A4 . These characteristics are crucial for understanding its pharmacokinetic profile and potential drug interactions.
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
BBB Permeant | Yes |
CYP1A2 Inhibitor | Yes |
Log Po/w (iLOGP) | 1.52 |
Log Po/w (XLOGP3) | 2.68 |
Properties
IUPAC Name |
4-pyridin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGZIGLHCRIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364079 | |
Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-76-6 | |
Record name | 4-(4-Pyridyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyridin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features make 4-Pyridin-4-YL-benzoic acid suitable for MOF construction?
A: 44pba possesses both a carboxylic acid group and a pyridyl nitrogen, acting as coordination sites for metal ions. This ditopic nature facilitates the formation of extended network structures characteristic of MOFs [, ]. The relative positions of these groups influence the overall topology and dimensionality of the resulting framework.
Q2: What types of MOF structures have been reported using this compound?
A: 44pba has been used to create a variety of MOF architectures, ranging from 1D chains to complex 3D networks. Researchers have reported structures with diverse topologies, including dia, pcu, and hex, highlighting the versatility of this ligand [, , , ]. Some MOFs incorporating 44pba exhibit porosity and channels capable of accommodating guest molecules [, ].
Q3: Can you give examples of specific MOFs synthesized using this compound and their properties?
A3: Certainly. Here are a few examples:
- [Co4(44pba)8]n·[(DMF)3·(EtOH)0.25·(H2O)4]n (2) and [Ni4(44pba)8]n·[(DMF)3.5·(EtOH)·(H2O)1.5]n (3): These isostructural 2D MOFs exhibit interesting thermochromic and solvatochromic properties, changing color upon dehydration or exposure to different solvents [].
- JLNU-500 ([Co2(OH)(PBA)(AIP)]·3DMA·0.75H2O): This 3D Co-based MOF features 1D nanopore channels and demonstrates remarkable catalytic activity in activating peroxymonosulfate (PMS) for the degradation of organic dyes like Rhodamine B [].
- Chiral Lanthanide-Organic Frameworks: Using 44pba, researchers have synthesized chiral LOFs with a 3D hydrogen-bonded hex topology through spontaneous resolution, showcasing the possibility of achieving chirality from achiral building blocks [].
Q4: How does the choice of metal ion influence the properties of this compound-based MOFs?
A: The metal ion plays a crucial role in dictating the MOF's properties. For instance, Co-based MOFs have shown promising catalytic activity in PMS activation for dye degradation [], while Ni-based MOFs have exhibited solvatochromism []. Lanthanide-based MOFs, on the other hand, have shown potential for luminescence applications [].
Q5: What are the advantages of using this compound in the context of MOF design for specific applications?
A5: Here are some advantages:
- Versatility: 44pba's ability to form diverse framework structures with varying pore sizes and functionalities makes it suitable for various applications, including gas storage, separation, sensing, and catalysis [, , ].
- Stability: Many reported 44pba-based MOFs show good thermal and chemical stability, making them suitable for applications under harsh conditions [].
Q6: What analytical techniques are commonly employed to characterize this compound-based MOFs?
A6: Characterization of these MOFs typically involves a combination of techniques, including:
- Single-crystal and Powder X-ray Diffraction: These are essential for determining the crystal structure and phase purity of the MOFs [, , , , , ].
- Thermogravimetric Analysis (TGA): TGA helps assess the thermal stability and decomposition behavior of the MOFs [, ].
- Spectroscopic Methods: FT-IR spectroscopy provides information about the functional groups present in the MOFs, while UV-Vis spectroscopy helps investigate their optical properties and potential solvatochromism [, ].
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